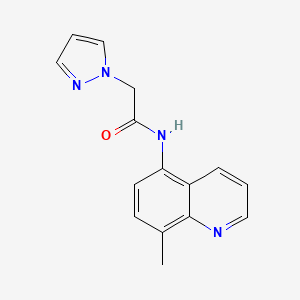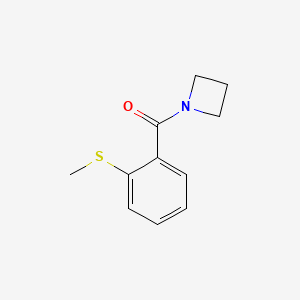
N-cycloheptylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptylcyclobutanecarboxamide, also known as CHC, is a compound that belongs to the class of non-opioid analgesics. It is a synthetic compound that has been developed as an alternative to traditional opioids for pain management. CHC has gained significant attention in recent years due to its potential as a safer and more effective pain management option.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptylcyclobutanecarboxamide is not yet fully understood. However, it is believed that N-cycloheptylcyclobutanecarboxamide acts on the same receptors in the brain and spinal cord as traditional opioids, but with a different binding mechanism. This unique binding mechanism is thought to be responsible for the reduced side effects associated with N-cycloheptylcyclobutanecarboxamide.
Biochemical and Physiological Effects:
N-cycloheptylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, N-cycloheptylcyclobutanecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. N-cycloheptylcyclobutanecarboxamide has also been shown to have anxiolytic properties, which may be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptylcyclobutanecarboxamide in lab experiments is its potency. N-cycloheptylcyclobutanecarboxamide has been shown to be more potent than traditional opioids, which means that smaller quantities of the compound can be used in experiments. This can be particularly useful in experiments where large quantities of a compound are required. However, one limitation of N-cycloheptylcyclobutanecarboxamide is that it is a relatively new compound, and there is still much that is not yet fully understood about its properties and effects.
Direcciones Futuras
There are a number of potential future directions for research on N-cycloheptylcyclobutanecarboxamide. One area of interest is the potential use of N-cycloheptylcyclobutanecarboxamide in the treatment of addiction. Studies have shown that N-cycloheptylcyclobutanecarboxamide may have a role to play in reducing opioid addiction, and further research in this area could lead to new treatment options for addiction. Another potential future direction is the development of new synthetic analogs of N-cycloheptylcyclobutanecarboxamide that may have even greater potency and fewer side effects. Overall, the future looks bright for N-cycloheptylcyclobutanecarboxamide, and it is likely that we will see continued research and development in this area in the years to come.
Métodos De Síntesis
The synthesis of N-cycloheptylcyclobutanecarboxamide involves the reaction of cyclobutanone with cycloheptylamine in the presence of an acid catalyst. The resulting product is then purified using column chromatography to obtain pure N-cycloheptylcyclobutanecarboxamide. The synthesis of N-cycloheptylcyclobutanecarboxamide is a relatively straightforward process, which makes it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
N-cycloheptylcyclobutanecarboxamide has been the subject of extensive scientific research, particularly in the field of pain management. Studies have shown that N-cycloheptylcyclobutanecarboxamide has potent analgesic properties that are comparable to traditional opioids, but with fewer side effects. N-cycloheptylcyclobutanecarboxamide has also been shown to be effective in treating neuropathic pain, which is a type of pain that is notoriously difficult to manage.
Propiedades
IUPAC Name |
N-cycloheptylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(10-6-5-7-10)13-11-8-3-1-2-4-9-11/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJCKNZAOLQFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)
![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)


![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)







![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)